Ethylidene diacetate

Catalog No.
S560796
CAS No.
542-10-9
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylidene diacetate

CAS Number

542-10-9

Product Name

Ethylidene diacetate

IUPAC Name

1-acetyloxyethyl acetate

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3

InChI Key

ACKALUBLCWJVNB-UHFFFAOYSA-N

SMILES

CC(OC(=O)C)OC(=O)C

Synonyms

delrin, delrin homopolymer, polyoxymethylenes

Canonical SMILES

CC(OC(=O)C)OC(=O)C

The exact mass of the compound Ethylidene diacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8852. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Resins, Synthetic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylidene diacetate (1,1-diacetoxyethane) is a geminal diacetate that serves as a highly stable, dual-purpose chemical intermediate and acylating agent [1]. With a molecular formula of C6H10O4, a boiling point of 167–169 °C, and a density of 1.07 g/cm³, it is a colorless liquid at standard conditions [1]. Industrially, it is most recognized as a critical intermediate in the non-petroleum synthesis of vinyl acetate monomer (VAM) via the hydrocarbonylation of methyl acetate. In laboratory and fine chemical procurement, it is valued as a moisture-tolerant alternative to traditional acid anhydrides for O-acylation and as a bench-stable, protected equivalent of highly volatile acetaldehyde[2]. Its ability to perform under solvent-free conditions while mitigating the severe exotherms and moisture sensitivity of standard acyl chlorides or anhydrides makes it a strategic choice for scalable synthesis.

Substituting ethylidene diacetate with generic in-class alternatives like acetic anhydride or vinyl acetate introduces significant process vulnerabilities. Acetic anhydride is highly moisture-sensitive, rapidly hydrolyzing upon exposure to atmospheric water, which necessitates stringent anhydrous storage and handling protocols [1]. Conversely, vinyl acetate, while an effective irreversible acyl donor for enzymatic transesterification, presents severe scale-up hazards due to its extreme volatility (BP 72 °C) and low flash point (-8 °C)[2]. Furthermore, relying on free acetaldehyde as a reactant requires pressurized or cryogenic infrastructure due to its 20 °C boiling point. Ethylidene diacetate bypasses these limitations by providing a bench-stable, moisture-tolerant liquid profile that retains high reactivity for acylation and downstream pyrolysis, making it non-interchangeable for processes prioritizing safety, feedstock flexibility, and handling simplicity.

Moisture Tolerance and Handling vs. Acetic Anhydride

Acetic anhydride is the standard reagent for acetylation but suffers from extreme moisture sensitivity, rapidly hydrolyzing in the presence of water (free energy of hydrolysis ≈ -65.7 kJ/mol) [1]. In contrast, ethylidene diacetate functions as a bench-stable, moisture-tolerant O-acylating agent. Studies demonstrate that geminal diacetates like ethylidene diacetate can efficiently acetylate primary and secondary alcohols without the violent exotherms or strict anhydrous requirements associated with acetic anhydride, significantly simplifying reactor design and reagent storage [2].

Evidence DimensionHydrolytic stability and handling requirements
Target Compound DataBench-stable, moisture-tolerant liquid
Comparator Or BaselineAcetic anhydride (highly moisture-sensitive, rapid exothermic hydrolysis)
Quantified DifferenceEliminates the need for strict anhydrous handling and mitigates the -65.7 kJ/mol hydrolysis exotherm.
ConditionsO-acylation of alcohols under ambient or solvent-free catalytic conditions.

Procurement can reduce costs and infrastructure requirements associated with strict anhydrous storage and handling by substituting acetic anhydride with ethylidene diacetate.

Thermal Safety and Scalability vs. Vinyl Acetate in Acylation

Vinyl acetate is widely used as an irreversible acyl donor in enzymatic acylation, but its low boiling point (72 °C) and flash point (-8 °C) pose severe explosion and inhalation hazards during industrial scale-up[1]. Ethylidene diacetate provides a highly effective alternative, offering a boiling point of 169 °C and a flash point of 68 °C. Research evaluating geminal diacetates as alternative reagents for enzymatic regio- and stereoselective acylation shows they achieve high yields (up to 98%) while completely avoiding the extreme volatility and flammability risks of vinyl esters, making them vastly superior for large-scale biocatalytic manufacturing[1].

Evidence DimensionBoiling point and Flash point for scale-up safety
Target Compound DataBP 169 °C, Flash point 68 °C
Comparator Or BaselineVinyl acetate (BP 72 °C, Flash point -8 °C)
Quantified Difference97 °C higher boiling point and 76 °C higher flash point.
ConditionsIndustrial scale-up parameters for enzymatic transesterification.

Enables safer industrial scale-up of acylation processes by mitigating the explosion hazards associated with highly volatile vinyl esters.

Feedstock Independence in VAM Synthesis vs. Ethylene Routes

The dominant industrial route to vinyl acetate monomer (VAM) relies on the acetoxylation of petroleum-derived ethylene [1]. Ethylidene diacetate offers a strategic alternative as the key intermediate in the hydrocarbonylation of methyl acetate (derived from syngas/methanol). Catalytic studies using Rh-Pd mixed catalysts or Rh(CO)Cl(PPh3)2 demonstrate that methyl acetate can be converted to ethylidene diacetate with up to 93% conversion and 68% selectivity[2]. This intermediate is then thermally cracked to yield VAM, allowing manufacturers to completely bypass ethylene feedstocks and rely entirely on syngas or methanol.

Evidence DimensionFeedstock requirement and intermediate conversion
Target Compound DataUp to 93% conversion from methyl acetate/syngas to ethylidene diacetate
Comparator Or BaselineTraditional VAM synthesis (requires petroleum-derived ethylene)
Quantified Difference100% replacement of ethylene feedstock with methanol/syngas derivatives while maintaining >90% intermediate conversion.
ConditionsHydrocarbonylation at 160 °C under 200 kg/cm2 synthesis gas (H2/CO).

Strategic procurement for polymer manufacturers seeking to decouple VAM production from ethylene price volatility by utilizing syngas-to-EDA pathways.

Storage Stability as an Acetaldehyde Equivalent

Free acetaldehyde is a critical C2 building block but is notoriously difficult to transport and store due to its extreme volatility (boiling point 20 °C) [1]. Ethylidene diacetate acts as a chemically protected, geminal diacetate form of acetaldehyde. With a boiling point of 169 °C, it remains a stable liquid at room temperature and can be unmasked in situ via acid catalysis to release acetaldehyde and acetic acid/acetate [1]. This physical property shift eliminates the need for the pressurized tanks or cryogenic infrastructure required for free acetaldehyde.

Evidence DimensionBoiling point and storage state
Target Compound DataStable liquid at standard conditions (BP 169 °C)
Comparator Or BaselineAcetaldehyde (Highly volatile liquid/gas, BP 20 °C)
Quantified Difference149 °C higher boiling point, eliminating cryogenic/pressurized storage needs.
ConditionsStandard ambient transport and storage conditions.

Simplifies transport and storage logistics for processes requiring acetaldehyde equivalents in fine chemical synthesis.

Non-Petroleum Vinyl Acetate Monomer (VAM) Production

Ideal for polymer manufacturers utilizing the Eastman or Halcon processes to produce VAM from syngas and methanol, leveraging ethylidene diacetate's high-yield formation from methyl acetate to bypass ethylene dependency [1].

Safer Enzymatic Acylation and Biocatalysis

The preferred acyl donor for large-scale enzymatic transesterification where the extreme volatility and flammability of vinyl acetate pose unacceptable safety risks, utilizing ethylidene diacetate's higher flash point and boiling point [2].

Moisture-Tolerant O-Acylation in Fine Chemicals

Selected as a bench-stable acetylating agent for primary and secondary alcohols in pharmaceutical and fine chemical synthesis, replacing moisture-sensitive acetic anhydride to simplify handling and reactor design [3].

Stable Acetaldehyde Delivery System

Used as a liquid, room-temperature stable acetaldehyde equivalent in complex organic syntheses, avoiding the cryogenic or pressurized infrastructure required to handle free acetaldehyde [4].

XLogP3

0.5

Boiling Point

169.0 °C

Melting Point

18.9 °C

UNII

KL1S8V6W25

Other CAS

66455-31-0
542-10-9

Wikipedia

Ethylidene diacetate

General Manufacturing Information

All other basic organic chemical manufacturing
1,1-Ethanediol, 1,1-diacetate: ACTIVE
Polyoxymethylenes: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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